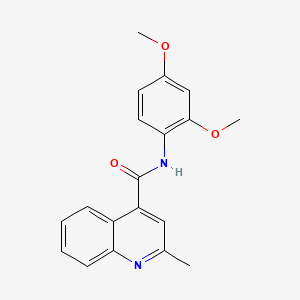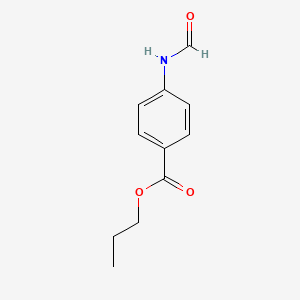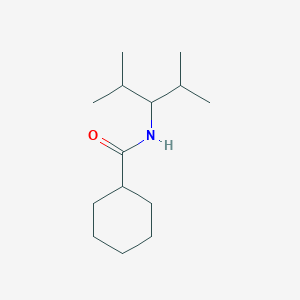
N-(2,4-dimethoxyphenyl)-2-methyl-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-methyl-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a selective antagonist of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways. This disruption prevents the bacteria from synthesizing essential proteins, leading to their death . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.
Result of Action
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide displays potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Analyse Biochimique
Biochemical Properties
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, particularly targeting the switch region of the enzyme . The interaction with RNA polymerase disrupts the synthesis of RNA, thereby inhibiting bacterial gene transcription. Additionally, molecular docking studies have revealed that N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide forms hydrogen bonds and hydrophobic interactions with the enzyme, contributing to its inhibitory activity .
Cellular Effects
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide exerts various effects on different types of cells and cellular processes. In bacterial cells, this compound has demonstrated potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The inhibition of RNA polymerase by N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide leads to a decrease in RNA synthesis, which in turn affects protein synthesis and overall cellular metabolism. Furthermore, the compound has shown cytotoxicity against certain mammalian cell lines, indicating its potential impact on cell viability and function .
Molecular Mechanism
The molecular mechanism of action of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide involves its binding interactions with bacterial RNA polymerase. The compound targets the switch region of the enzyme, which is a critical site for the enzyme’s function . By binding to this region, N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide inhibits the enzyme’s activity, preventing the synthesis of RNA. This inhibition disrupts bacterial gene transcription and ultimately leads to the suppression of bacterial growth. Additionally, the compound’s interactions with the enzyme involve hydrogen bonding and hydrophobic interactions, which enhance its binding affinity and inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide remains stable under specific conditions, allowing for sustained inhibitory activity against bacterial RNA polymerase . Prolonged exposure to the compound may lead to degradation, which could reduce its efficacy. Additionally, long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antimicrobial activity, with higher doses leading to increased inhibition of bacterial growth . At high doses, N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide may also exhibit toxic or adverse effects, including cytotoxicity against mammalian cells . These findings highlight the importance of determining the optimal dosage for therapeutic applications to balance efficacy and safety.
Metabolic Pathways
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is involved in specific metabolic pathways that influence its activity and effects. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. Understanding the metabolic pathways of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide within cells and tissues are important factors that influence its activity and efficacy. The compound is transported across cellular membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Specific transporters and binding proteins may facilitate the uptake and localization of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide within cells. Additionally, the compound’s distribution within tissues can affect its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-10-15(14-6-4-5-7-16(14)20-12)19(22)21-17-9-8-13(23-2)11-18(17)24-3/h4-11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBTDHDJXBTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![1-ethyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4747165.png)
![2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)


![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)
![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)

